Cas no 1248069-02-4 (1-Methoxypropane-2-sulfonamide)

1-Methoxypropane-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-methoxypropane-2-sulfonamide
- Z1225633106
- 1-Methoxypropane-2-sulfonamide
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- Inchi: 1S/C4H11NO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7)
- InChI Key: HZVYKFOIYCUEGP-UHFFFAOYSA-N
- SMILES: S(C(C)COC)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 157
- Topological Polar Surface Area: 77.8
- XLogP3: -0.8
1-Methoxypropane-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M227683-100mg |
1-methoxypropane-2-sulfonamide |
1248069-02-4 | 100mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-76657-2.5g |
1-methoxypropane-2-sulfonamide |
1248069-02-4 | 95.0% | 2.5g |
$1202.0 | 2025-03-21 | |
Aaron | AR01AISI-50mg |
1-Methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 50mg |
$211.00 | 2025-02-09 | |
A2B Chem LLC | AV69430-1g |
1-Methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 1g |
$682.00 | 2024-04-20 | |
Aaron | AR01AISI-10g |
1-methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 10g |
$3653.00 | 2023-12-16 | |
1PlusChem | 1P01AIK6-250mg |
1-methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 250mg |
$407.00 | 2024-07-10 | |
1PlusChem | 1P01AIK6-10g |
1-methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 10g |
$3323.00 | 2024-07-10 | |
Aaron | AR01AISI-100mg |
1-Methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 100mg |
$303.00 | 2025-02-09 | |
Aaron | AR01AISI-500mg |
1-Methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 500mg |
$685.00 | 2025-02-09 | |
A2B Chem LLC | AV69430-500mg |
1-Methoxypropane-2-sulfonamide |
1248069-02-4 | 95% | 500mg |
$541.00 | 2024-04-20 |
1-Methoxypropane-2-sulfonamide Related Literature
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1. Book reviews
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
Additional information on 1-Methoxypropane-2-sulfonamide
Introduction to 1-Methoxypropane-2-sulfonamide (CAS No: 1248069-02-4)
1-Methoxypropane-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1248069-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its methoxy and sulfonamide functional groups, exhibits unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents. The sulfonamide moiety, in particular, is well-documented for its role in medicinal chemistry due to its ability to modulate biological pathways and interact with target proteins.
The structural configuration of 1-Methoxypropane-2-sulfonamide consists of a propane backbone modified with a methoxy group at the first carbon and a sulfonamide group at the second carbon. This arrangement imparts specific steric and electronic characteristics to the molecule, influencing its reactivity and potential applications. The sulfonamide group is known for its versatility in drug design, often serving as a key pharmacophore in antibiotics, anti-inflammatory agents, and other therapeutic compounds. The presence of the methoxy group further enhances the molecule's solubility and metabolic stability, making it an attractive candidate for further chemical derivatization.
In recent years, 1-Methoxypropane-2-sulfonamide has been explored as a building block in the synthesis of more complex molecules. Its reactivity allows for facile functionalization at both the methoxy and sulfonamide positions, enabling the creation of diverse chemical libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying lead compounds for drug discovery. The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing heterocyclic scaffolds, which are prevalent in many biologically active molecules.
One of the most compelling aspects of 1-Methoxypropane-2-sulfonamide is its potential application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various physiological processes, including inflammation and viral replication. By designing sulfonamides that can selectively inhibit specific proteases, researchers aim to develop treatments for conditions such as cancer, HIV/AIDS, and autoimmune diseases. The methoxy group in 1-Methoxypropane-2-sulfonamide can be strategically modified to optimize binding interactions with target proteases, enhancing both potency and selectivity.
Recent studies have also highlighted the role of 1-Methoxypropane-2-sulfonamide in the development of kinase inhibitors. Kinases are another class of enzymes involved in signal transduction pathways, making them critical targets for therapeutic intervention. Sulfonamides have been successfully incorporated into kinase inhibitors due to their ability to form stable covalent bonds with key residues in the enzyme's active site. The methoxy substitution provides additional conformational flexibility, allowing for better fit within the binding pocket of kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase).
The pharmaceutical industry has shown particular interest in 1-Methoxypropane-2-sulfonamide due to its synthetic accessibility and functional diversity. Advances in catalytic methods have enabled more efficient production routes, reducing costs and improving yields. These developments have made it feasible to explore larger-scale applications, including industrial synthesis for drug manufacturing. Additionally, green chemistry principles have been applied to optimize processes involving 1-Methoxypropane-2-sulfonamide, minimizing waste and hazardous byproducts.
Beyond pharmaceutical applications, 1-Methoxypropane-2-sulfonamide has found utility in agrochemical research. Sulfonamides exhibit herbicidal and fungicidal properties, making them valuable components in crop protection strategies. By incorporating this compound into novel formulations, researchers aim to develop environmentally friendly alternatives to traditional pesticides. The methoxy group contributes to improved soil mobility and plant uptake, enhancing efficacy while reducing environmental impact.
The chemical synthesis of 1-Methoxypropane-2-sulfonamide typically involves multi-step reactions starting from readily available precursors such as 2-methylthiolane or 2-methylthiolactone. Nucleophilic substitution reactions followed by sulfonylation steps are common strategies employed in its preparation. Recent innovations have focused on developing more sustainable synthetic routes, leveraging biocatalysis or flow chemistry techniques to improve efficiency and reduce reliance on harsh reagents.
In conclusion,1-Methoxypropane-2-sulfonamide (CAS No: 1248069-02-4) represents a versatile compound with broad applications across multiple sectors including pharmaceuticals, agrochemicals, and material science. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for drug discovery and industrial processes. As research continues to uncover new synthetic methods and applications,1-Methoxypropane-2-sulfonamide is poised to remain at the forefront of chemical innovation.
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